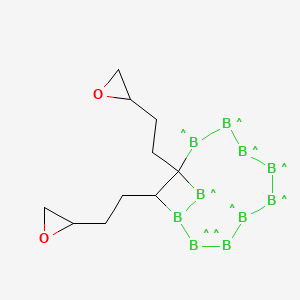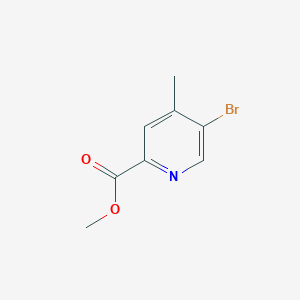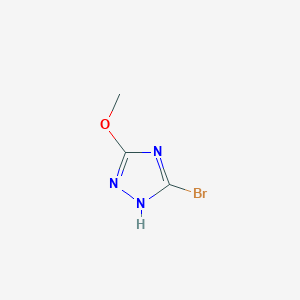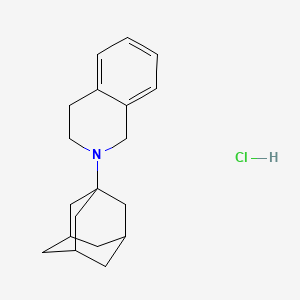
1,2-Bis(epoxybutyl)carboran
Übersicht
Beschreibung
1,2-Bis(epoxybutyl)carborane is a compound that belongs to the family of carboranes, which are clusters composed of boron, carbon, and hydrogen atoms. Carboranes are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The presence of epoxybutyl groups in 1,2-Bis(epoxybutyl)carborane adds to its versatility and reactivity, making it a compound of interest in synthetic chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(epoxybutyl)carborane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic and inorganic compounds.
Biology: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.
Medicine: Explored for its applications in boron neutron capture therapy (BNCT) for cancer treatment.
Biochemische Analyse
Biochemical Properties
1,2-Bis(epoxybutyl)carborane plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .
Cellular Effects
The effects of 1,2-Bis(epoxybutyl)carborane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression patterns. Additionally, 1,2-Bis(epoxybutyl)carborane can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1,2-Bis(epoxybutyl)carborane exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, 1,2-Bis(epoxybutyl)carborane can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(epoxybutyl)carborane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(epoxybutyl)carborane remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 1,2-Bis(epoxybutyl)carborane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, 1,2-Bis(epoxybutyl)carborane can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
1,2-Bis(epoxybutyl)carborane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways highlights the potential of 1,2-Bis(epoxybutyl)carborane as a tool for studying and manipulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2-Bis(epoxybutyl)carborane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 1,2-Bis(epoxybutyl)carborane is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 1,2-Bis(epoxybutyl)carborane is a key factor in its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell. Studies have shown that 1,2-Bis(epoxybutyl)carborane can localize to various subcellular regions, influencing its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(epoxybutyl)carborane typically involves the reaction of carborane with epoxybutyl precursors under controlled conditions. One common method involves the use of 1,2-dicarbadodecaborane (C2B10H12) as the starting material. The reaction proceeds through the formation of intermediate compounds, which are then reacted with epoxybutyl groups to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of 1,2-Bis(epoxybutyl)carborane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(epoxybutyl)carborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carborane derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized carborane compounds.
Wirkmechanismus
The mechanism of action of 1,2-Bis(epoxybutyl)carborane involves its interaction with molecular targets through its epoxy and carborane moieties. The epoxy groups can form covalent bonds with nucleophilic sites on biomolecules, while the carborane cluster can engage in unique interactions due to its boron atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(methylcarborane): Similar structure but with methyl groups instead of epoxybutyl groups.
1,2-Bis(phenylcarborane): Contains phenyl groups, offering different electronic properties.
1,2-Bis(alkylcarborane): Various alkyl groups can be attached, altering the compound’s reactivity and applications.
Uniqueness
1,2-Bis(epoxybutyl)carborane is unique due to the presence of epoxy groups, which provide additional reactivity and versatility compared to other carborane derivatives. This makes it particularly valuable in applications requiring functionalization and cross-linking, such as in polymer chemistry and materials science .
Eigenschaften
InChI |
InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPPQHNJBCMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)




![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)




![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)
